molecular formula C18H21NO5 B203569 4-Hydroxycephalotaxine CAS No. 84567-08-8

4-Hydroxycephalotaxine

Cat. No. B203569
CAS RN: 84567-08-8
M. Wt: 331.4 g/mol
InChI Key: MVSKPPYUIBULOR-UHFFFAOYSA-N
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Description

4-Hydroxycephalotaxine is a new alkaloid that was discovered in Cephalotaxus fortunei . It was obtained through repeated chromatography of an alkaloidal fraction of the ethanolic extract of Cephalotaxus fortunei .


Synthesis Analysis

The structure of this compound was determined by spectral analysis and comparison of the data with those of cephalotaxine . The synthesis of this alkaloid involves repeated chromatography of an alkaloidal fraction of the ethanolic extract of Cephalotaxus fortunei .


Molecular Structure Analysis

The molecular formula of this compound is C18H21NO5 . The structure of this alkaloid was shown to be this compound by spectral analysis and comparison of the data with those of cephalotaxine .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 331.4 g/mol . Other physical and chemical properties are not explicitly mentioned in the available literature.

Scientific Research Applications

  • Antiviral Activities : A study by Ma et al. (2016) discovered that 4-Hydroxycephalotaxine, along with other alkaloids isolated from Cephalotaxus sinensis, showed promising activities against tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV). This indicates its potential for development as a biological antiviral agent.

  • Cytotoxic Properties : Research conducted by Bocar et al. (2003) on new alkaloids from Cephalotaxus fortunei, including this compound, found that these compounds displayed cytotoxicity against nasopharynx KB cells. This suggests its potential use in cancer therapy.

  • Synthesis for Medicinal Application : Burkholder and Fuchs (1990) reported the chemical details of synthesizing dl-cephalotaxine and related compounds, including this compound, in their paper “Synthesis via vinyl sulfones. 38. Total synthesis of the cephalotaxus alkaloids dl-cephalotaxine, dl-11-hydroxycephalotaxine, and dl-drupacine”. The synthesis pathways developed could be crucial for the pharmaceutical application of these compounds.

Safety and Hazards

While specific safety and hazard information for 4-Hydroxycephalotaxine is not available, it’s important to note that it should be used for laboratory research purposes and is not intended for drug or household use .

Biochemical Analysis

Biochemical Properties

4-Hydroxycephalotaxine is similar in appearance and structure to other cephalotaxines It plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules

Cellular Effects

It is known that it has a variety of biological activities and is widely used in the field of medicine . It is likely that it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

properties

IUPAC Name

4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraene-2,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5/c1-22-15-9-17-4-2-5-19(17)6-3-11-7-13-14(24-10-23-13)8-12(11)18(17,21)16(15)20/h7-9,16,20-21H,2-6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVSKPPYUIBULOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC23CCCN2CCC4=CC5=C(C=C4C3(C1O)O)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701004850
Record name 4-Hydroxycephalotaxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701004850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

84567-08-8
Record name Cephalotaxine, 4-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084567088
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxycephalotaxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701004850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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